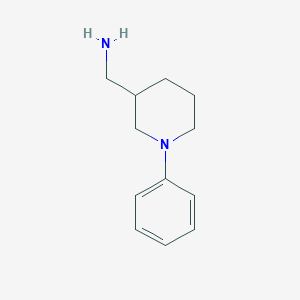

(1-Phenylpiperidin-3-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

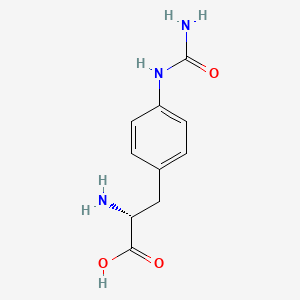

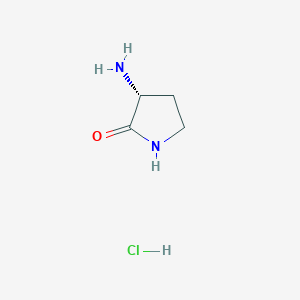

“(1-Phenylpiperidin-3-yl)methanamine” is a compound with the molecular formula C12H18N2 . It is also known as 3-phenylpiperidine or Phenylpiperidine. This compound is a primary precursor in the synthesis of several prescription and illegal drugs.

Molecular Structure Analysis

The molecular structure of “(1-Phenylpiperidin-3-yl)methanamine” can be represented by the canonical SMILES stringCN1CCCC(C1)CN . This indicates that the compound contains a piperidine ring with a phenyl group and a methanamine group attached . Physical And Chemical Properties Analysis

The molecular weight of “(1-Phenylpiperidin-3-yl)methanamine” is 190.28 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 204.162648646 g/mol .Scientific Research Applications

Catalysis

In the field of catalysis, (1-Phenylpiperidin-3-yl)methanamine can play a crucial role due to its ability to act as a ligand in metal complexes. These complexes can be highly active and productive in the reduction of ketones and aldehydes, which is significant for the development of new catalytic methods in organic synthesis .

Therapeutic Effects

Phenylpiperidines, the class of compounds to which (1-Phenylpiperidin-3-yl)methanamine belongs, exhibit a variety of pharmacological effects. These include morphine-like activity and other central nervous system effects, which could be harnessed for therapeutic applications such as pain relief and treatment of neurological disorders .

Urinary Tract Antiseptic

Compounds structurally related to (1-Phenylpiperidin-3-yl)methanamine , such as methenamine, are used as urinary tract antiseptics. They are employed in the prophylaxis and treatment of frequently recurring urinary tract infections, showcasing the potential of phenylpiperidines in medical applications .

Neurokinin-1 Receptor Antagonism

Research has indicated that derivatives of (1-Phenylpiperidin-3-yl)methanamine can act as neurokinin-1 receptor antagonists. This application is significant in the study of emotional stress responses and could lead to new treatments for anxiety and stress-related disorders .

properties

IUPAC Name |

(1-phenylpiperidin-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-9-11-5-4-8-14(10-11)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHARHOETXRMES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromopyrazolo[1,5-A]pyrazine](/img/structure/B1374298.png)

![4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline](/img/structure/B1374305.png)